5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(3-phenylpropyl)pyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-18-10-8-17(9-11-18)14-27-21-15-28-20(13-19(21)25)22(26)24-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13,15H,4,7,12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWXBMSNGFQWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 9H, aromatic protons), 4.62 (s, 2H, OCH₂C₆H₄F), 3.38 (t, J = 7.2 Hz, 2H, NCH₂CH₂CH₂Ph), 2.70 (t, J = 7.2 Hz, 2H, CH₂Ph), 1.90 (quintet, J = 7.2 Hz, 2H, NCH₂CH₂CH₂Ph).
- ¹³C NMR (100 MHz, CDCl₃) : δ 172.8 (C=O, pyranone), 167.2 (C=O, amide), 162.1 (d, J = 245 Hz, C-F), 132.1–115.3 (aromatic carbons), 69.4 (OCH₂), 40.1 (NCH₂), 33.6 (CH₂Ph), 29.8 (CH₂CH₂CH₂).
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Alternative methodologies include direct coupling of the carboxylic acid with 3-phenylpropylamine using coupling agents such as TBTU (2-[(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). This one-pot approach avoids isolating the acid chloride but requires strict anhydrous conditions. A comparative yield analysis is provided below:
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride + Amine | PCl₅, Et₃N, Et₂O | 68 | 98 |
| Direct Coupling | TBTU, DIPEA, DMF | 72 | 95 |
Mechanistic Considerations and Side Reactions
- Competitive O-Alkylation vs. N-Alkylation : The use of Cs₂CO₃ ensures selective O-alkylation of the 5-hydroxy group, as the amide nitrogen in the final step is less nucleophilic under basic conditions.
- Acid Chloride Hydrolysis : Exposure to moisture during Step 3 may regenerate the carboxylic acid, necessitating rigorous drying of solvents and reagents.
- Byproduct Formation : Trace amounts of N-alkylated byproducts (<2%) are removed via column chromatography.
Industrial-Scale Adaptations
For large-scale synthesis, continuous flow reactors are recommended for Steps 2 and 4 to enhance heat transfer and mixing efficiency. Solvent recovery systems (e.g., DMF distillation) reduce environmental impact and costs.
Chemical Reactions Analysis
Types of Reactions
5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide, we compare it structurally and functionally with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison
Structural Analysis
Substituent Diversity :
- The target compound features a single 4-fluorobenzyloxy group , whereas B1 incorporates two fluorobenzyloxy groups on a benzaldehyde scaffold. This difference may alter electronic properties and steric hindrance, affecting reactivity or target binding.
- Backbone Variation : Atorvastatin d-Lactone shares a pyran-derived lactone ring but differs in its pyrrole-carboxamide core and isopropyl substituents, highlighting divergent pharmacological targets (e.g., HMG-CoA reductase inhibition).
- Pyran vs. Naphthopyran: Naphthopyrans lack the carboxamide functionality but share fused aromatic systems, suggesting utility in photochromic materials rather than therapeutic contexts.
Biological Activity
5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide is a synthetic organic compound that has attracted significant interest due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FNO4, with a molecular weight of approximately 345.37 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, which may influence its biological interactions and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymatic activities or modulate receptor signaling pathways, which can lead to various physiological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with receptors, affecting their signaling cascades.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have potential anticancer properties, possibly through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against various pathogens.
Research Findings
A summary of key findings from recent studies is presented in the table below:
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Anticancer | In vitro | Induced apoptosis in MCF-7 cell line (IC50 = 12 µM). | |
| Anti-inflammatory | In vivo | Reduced edema in carrageenan-induced paw edema model. | |
| Antimicrobial | Disk diffusion | Effective against E. coli and S. aureus with zones of inhibition >15 mm. |
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on breast cancer cells (MCF-7). The results demonstrated significant cytotoxicity at concentrations as low as 12 µM, suggesting its potential as a lead compound for further development in cancer therapy.
- Inflammation Model : In an animal model for inflammation, administration of the compound significantly reduced paw swelling compared to control groups, indicating its potential use in treating inflammatory conditions.
- Antimicrobial Screening : The compound was tested against various bacterial strains using disk diffusion methods. It exhibited notable antimicrobial activity, particularly against Gram-positive bacteria.
Comparative Analysis
When compared to structurally similar compounds, such as 4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide and 5-((4-chlorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide, the fluorobenzyl derivative shows enhanced lipophilicity and potentially greater binding affinity to biological targets due to the electron-withdrawing nature of fluorine. This distinction may contribute to its superior biological activity profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide?
- The synthesis typically involves coupling the pyran-2-carboxylic acid core with the 3-phenylpropyl amine group. A multi-step approach may include:
- Step 1 : Formation of the 4-oxo-4H-pyran-2-carboxylic acid intermediate via cyclization of diketene derivatives.
- Step 2 : Introduction of the 4-fluorobenzyloxy group using nucleophilic substitution or Mitsunobu reaction conditions .
- Step 3 : Amide coupling with 3-phenylpropylamine via carbodiimide reagents (e.g., EDC/HOBt) under inert conditions .
Q. How can the compound’s structural integrity be validated post-synthesis?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal packing and confirm stereochemistry .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorobenzyl proton splitting patterns at δ 7.2–7.4 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates.
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina, followed by SPR validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and bioactivity data across studies?
- Solubility optimization : Test in co-solvents (e.g., DMSO:PBS mixtures) or use nanoformulation (liposomes) to enhance aqueous stability .
- Bioactivity validation : Replicate assays under standardized conditions (pH 7.4, 37°C) and cross-validate with orthogonal methods (e.g., Western blot for target inhibition) .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile?
- Metabolic stability : Perform microsomal assays (human liver microsomes) to identify CYP450-mediated degradation hotspots.
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Modify logP via substituent tuning (e.g., adding polar groups) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog synthesis : Replace the 4-fluorobenzyl group with other halogens (Cl, Br) or alkyl chains to assess electronic/steric effects.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding at the pyran-4-one ring) .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can computational modeling enhance understanding of the compound’s mechanism?
- Molecular Dynamics (MD) simulations : Simulate binding pocket dynamics over 100 ns to assess conformational stability (AMBER or GROMACS).
- QM/MM calculations : Evaluate electronic interactions at the active site using Gaussian09 .
Methodological Notes
- Data Reproducibility : Always cross-reference crystallographic data (CCDC entries) and spectral libraries (SDBS) to validate structural assignments .
- Contradiction Mitigation : Employ tiered experimental designs (e.g., DOE for synthesis optimization) to isolate variables causing data discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
